molecular formula C14H12N4O B11861308 2-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide CAS No. 370588-90-2

2-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide

Cat. No.: B11861308
CAS No.: 370588-90-2
M. Wt: 252.27 g/mol
InChI Key: KXONXQKLHPCCPG-UHFFFAOYSA-N
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Description

2-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another approach includes the treatment of diphenylhydrazone and pyridine with iodine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins . This pathway is crucial for cell growth, proliferation, and survival, making the compound a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to interact with specific molecular targets, such as the PI3K/AKT/mTOR pathway, sets it apart from other similar compounds .

Properties

CAS No.

370588-90-2

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide

InChI

InChI=1S/C14H12N4O/c1-9-4-2-3-5-10(9)14(19)17-12-6-7-15-13-11(12)8-16-18-13/h2-8H,1H3,(H2,15,16,17,18,19)

InChI Key

KXONXQKLHPCCPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C3C=NNC3=NC=C2

Origin of Product

United States

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